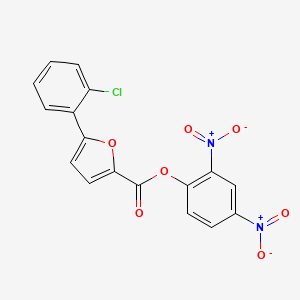
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester is a complex organic compound characterized by the presence of a furan ring, a chlorophenyl group, and a dinitrophenyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester typically involves the esterification of 2-furancarboxylic acid with 2,4-dinitrophenol in the presence of a chlorophenyl group. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted chlorophenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Furancarboxylic acid, 5-(2-bromophenyl)-, 2,4-dinitrophenyl ester
- 2-Furancarboxylic acid, 5-(2-fluorophenyl)-, 2,4-dinitrophenyl ester
- 2-Furancarboxylic acid, 5-(2-methylphenyl)-, 2,4-dinitrophenyl ester
Uniqueness
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
199457-62-0 |
|---|---|
Formule moléculaire |
C17H9ClN2O7 |
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
(2,4-dinitrophenyl) 5-(2-chlorophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C17H9ClN2O7/c18-12-4-2-1-3-11(12)14-7-8-16(26-14)17(21)27-15-6-5-10(19(22)23)9-13(15)20(24)25/h1-9H |
Clé InChI |
MXTVDKPCJAVYCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)

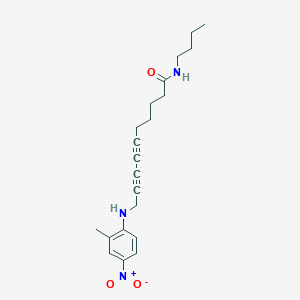
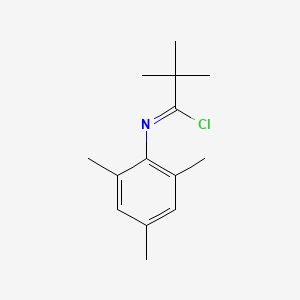
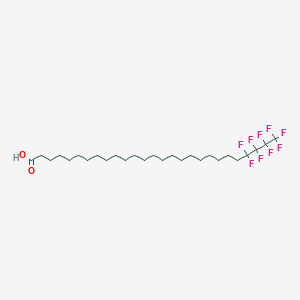
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
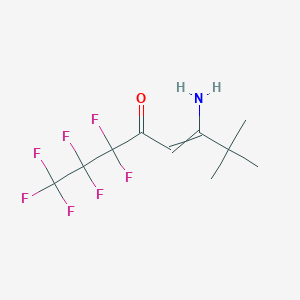

![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
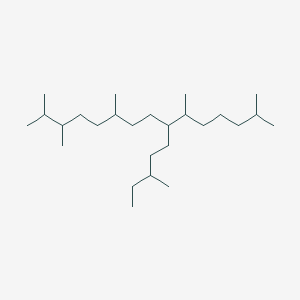
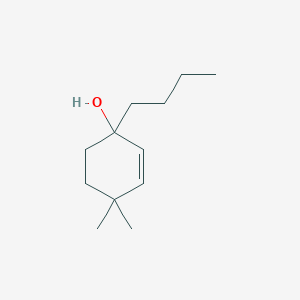
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)


